1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine 1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 251307-07-0
VCID: VC8093764
InChI: InChI=1S/C14H10F3N3/c1-20-11-7-10(14(15,16)17)8-18-13(11)12(19-20)9-5-3-2-4-6-9/h2-8H,1H3
SMILES: CN1C2=C(C(=N1)C3=CC=CC=C3)N=CC(=C2)C(F)(F)F
Molecular Formula: C14H10F3N3
Molecular Weight: 277.24 g/mol

1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

CAS No.: 251307-07-0

Cat. No.: VC8093764

Molecular Formula: C14H10F3N3

Molecular Weight: 277.24 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine - 251307-07-0

Specification

CAS No. 251307-07-0
Molecular Formula C14H10F3N3
Molecular Weight 277.24 g/mol
IUPAC Name 1-methyl-3-phenyl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine
Standard InChI InChI=1S/C14H10F3N3/c1-20-11-7-10(14(15,16)17)8-18-13(11)12(19-20)9-5-3-2-4-6-9/h2-8H,1H3
Standard InChI Key BLTFXNDUVYDRPU-UHFFFAOYSA-N
SMILES CN1C2=C(C(=N1)C3=CC=CC=C3)N=CC(=C2)C(F)(F)F
Canonical SMILES CN1C2=C(C(=N1)C3=CC=CC=C3)N=CC(=C2)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The molecular formula of the compound is C14H10F3N3\text{C}_{14}\text{H}_{10}\text{F}_3\text{N}_3, with a molecular weight of 277.25 g/mol . Its structure features:

  • A bicyclic pyrazolo[4,3-b]pyridine system, where the pyrazole ring is fused to the pyridine ring at positions 4 and 3.

  • A methyl group at position 1, a phenyl group at position 3, and a trifluoromethyl (-CF3_3) group at position 6 (Figure 1).

Key Structural Insights:

  • Crystallography: While direct crystallographic data for this compound is limited, analogous pyrazolo[4,3-b]pyridines exhibit planar fused-ring systems with π-stacking interactions . For example, 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine forms head-to-tail π-stacking along the b-axis .

  • Spectroscopy: 1H^1\text{H} NMR data for related compounds (e.g., 1H-pyrazolo[3,4-b]pyridines) show characteristic peaks for aromatic protons (δ 7.2–8.5 ppm) and CF3_3 groups (δ -60 ppm in 19F^{19}\text{F} NMR) .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized via multicomponent or sequential coupling reactions:

Route 1: Sequential Suzuki–Miyaura Coupling

A method adapted from Urvashi et al. involves:

  • C3 Arylation: 6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine undergoes Suzuki coupling with phenylboronic acid using Pd(OAc)2_2/dppf/Cs2_2CO3_3 in 1,4-dioxane:water (3:1) at 60°C .

  • C6 Arylation: Subsequent coupling at position 6 with trifluoromethyl-containing boronic acids .

  • Deprotection: Removal of the 4-methoxybenzyl group under acidic conditions .

Yield: ~70–85% for analogous diarylated pyrazolopyridines .

Route 2: One-Pot Multicomponent Reactions

A microwave-assisted protocol using Fe3_3O4_4@MIL-101(Cr)-N(CH2_2PO3_3)2_2 as a catalyst enables solvent-free synthesis from 3-(cyanoacetyl)indole and 4-methylpyrazol-3-ylamine . This method achieves yields >90% for related pyrazolo[3,4-b]pyridines .

Functionalization

The trifluoromethyl group enhances metabolic stability and lipophilicity (logP=5.01\log P = 5.01) . Key reactions include:

  • Nucleophilic Substitution: The chloro substituent at position 6 can be replaced with amines or alkoxides .

  • Cross-Coupling: Pd-catalyzed couplings (e.g., Sonogashira, Heck) enable diversification at positions 3 and 6 .

Physicochemical Properties

PropertyValueSource
Molecular Weight277.25 g/mol
logP\log P5.01
Hydrogen Bond Acceptors2
Polar Surface Area23.23 Ų
SolubilityLow (logSw=5.01\log S_w = -5.01)

Future Directions

  • Targeted Drug Discovery: Optimizing solubility (e.g., via prodrug strategies) could enhance bioavailability.

  • Mechanistic Studies: Elucidating the compound’s interaction with kinases (e.g., JAK, LRRK2) is critical .

  • Green Synthesis: Expanding microwave- and catalyst-free methods to improve scalability .

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